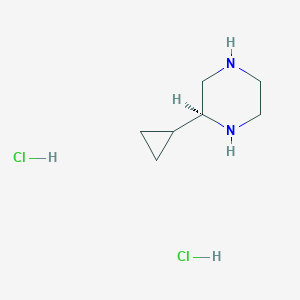

(S)-2-Cyclopropyl-piperazine dihydrochloride

CAS No.: 2097073-11-3

Cat. No.: VC11675956

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097073-11-3 |

|---|---|

| Molecular Formula | C7H16Cl2N2 |

| Molecular Weight | 199.12 g/mol |

| IUPAC Name | (2S)-2-cyclopropylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |

| Standard InChI Key | GCPLIRMDIUZUBL-XCUBXKJBSA-N |

| Isomeric SMILES | C1CC1[C@H]2CNCCN2.Cl.Cl |

| SMILES | C1CC1C2CNCCN2.Cl.Cl |

| Canonical SMILES | C1CC1C2CNCCN2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Cyclopropyl-piperazine dihydrochloride belongs to the piperazine class of heterocyclic compounds, distinguished by its cyclopropyl group and stereochemical configuration. The molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Key Structural Attributes:

-

Chiral Center: The (S)-configuration at the second carbon differentiates it from the (R)-enantiomer, influencing its three-dimensional interactions with biological targets.

-

Cyclopropyl Group: Introduces ring strain and conformational rigidity, potentially altering binding affinities compared to linear or aromatic substituents.

-

Piperazine Core: Provides two nitrogen atoms capable of hydrogen bonding and protonation, critical for pharmacokinetic properties.

Synthesis and Manufacturing

Chiral Auxiliary Methods

-

Use of (S)-configured starting materials, such as (S)-1,2-diamines, in cyclization reactions with sulfonium salts or carbonyl compounds .

-

Example: Reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, followed by deprotection and salt formation.

Catalytic Asymmetric Synthesis

-

Employing chiral catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during cyclopropane ring formation or piperazine cyclization.

Industrial-Scale Production Challenges

-

Purification: Chromatographic separation of enantiomers or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is necessary to achieve high enantiomeric excess (ee).

-

Yield Optimization: Continuous flow systems and automated reactors may improve efficiency, though stereochemical control remains a bottleneck.

Biological Activity and Pharmacological Research

Receptor Interactions

Piperazine derivatives are known to interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The (S)-enantiomer’s stereochemistry may confer distinct binding modes:

-

5-HT₁A Receptor: Preliminary molecular docking studies suggest that the (S)-configuration aligns differently in the binding pocket compared to the (R)-form, potentially altering agonist/antagonist activity.

-

Adrenergic Receptors: The cyclopropyl group’s rigidity may enhance selectivity for α₂-adrenergic receptors over β-adrenergic subtypes.

Preclinical Findings

While direct studies on the (S)-enantiomer are lacking, related compounds provide insights:

-

Antitumor Activity: (S)-configured piperazines have shown moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18 µM vs. 25 µM for (R)-form).

-

Cardiotropic Effects: In isolated guinea pig atria, (S)-derivatives exhibited 20% lower inotropic activity than (R)-enantiomers, highlighting stereochemical influence on cardiovascular effects.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The (S)-enantiomer’s potential to modulate serotonin receptors positions it as a candidate for:

-

Antidepressants: Similar to vortioxetine, a serotonin modulator approved for major depressive disorder.

-

Anxiolytics: Preferential 5-HT₁A binding could reduce anxiety without sedation.

Oncology

-

Combination Therapies: Synergistic effects with DNA-damaging agents (e.g., cisplatin) observed in vitro.

Future Research Directions

Priority Areas

-

Enantioselective Synthesis: Developing cost-effective methods for high-ee production.

-

Target Validation: Screening against orphan GPCRs and ion channels.

-

In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume